Home > Products > Screening Compounds P89758 > N-[2-methyl-4-(1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethene-1-sulfonamide
N-[2-methyl-4-(1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethene-1-sulfonamide - 1376449-18-1

N-[2-methyl-4-(1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethene-1-sulfonamide

Catalog Number: EVT-2825101
CAS Number: 1376449-18-1
Molecular Formula: C17H15N3O3S
Molecular Weight: 341.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-Methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide

Compound Description: This compound is described as a potential therapeutic agent for the treatment of cancer. It is often used in combination with LHRH analogs and/or bisphosphonates [, , ].

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

Compound Description: This imidazole compound was synthesized and characterized using X-ray diffraction and NMR. Its potential biological activities are not discussed in the provided abstracts [, ].

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: The crystal structure of this compound has been determined, revealing key structural features and packing interactions. No biological activity data is provided in the abstract [].

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: This series of bi-heterocyclic propanamides exhibited promising urease inhibitory activity with low cytotoxicity in hemolysis assays [].

1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity. Some derivatives displayed activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis [].

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

Compound Description: This compound, characterized by a hybrid ring system, demonstrated significant antibacterial activity [].

N-(5Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide and N-(5-Nitro-2-(5-phenyl-1,3,4- oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide

Compound Description: These naphtho-furan derivatives exhibited good antibacterial and antifungal activity [].

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

Compound Description: The crystal structure of this compound was determined, revealing the spatial arrangement of its aromatic rings [].

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: The crystal structure of this compound was analyzed, providing insights into its conformation and intermolecular interactions [].

Substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides

Compound Description: This series of compounds was synthesized and investigated for their anti-inflammatory and anti-cancer properties [].

N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives

Compound Description: This series of compounds were designed as multifunctional agents for Alzheimer's disease, exhibiting inhibitory activity against hAChE, hBChE, and hBACE-1 [].

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol (pop)

Compound Description: This compound serves as an electron-transporting ancillary ligand in platinum(II) cyclometalated complexes for OLED applications [].

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a novel phosphodiesterase 4 (PDE4) inhibitor with potential anti-inflammatory activity and an improved therapeutic index compared to earlier generation inhibitors [].

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) Derivatives

Compound Description: These VNI derivatives were designed as sterol 14α-demethylase inhibitors to target fungal infections. They exhibited antifungal activity against Aspergillus fumigatus and Candida albicans [].

3-(5-Phenyl-1, 3, 4-oxadiazol-2-yl)-2H-chromen-2-ones

Compound Description: This series of coumarinyl oxadiazoles displayed potential anticonvulsant activity in MES and PTZ models [].

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: The crystal structure of this compound has been reported, revealing its conformational features and hydrogen bonding patterns [].

2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates

Compound Description: Three new compounds of this type were synthesized and characterized using spectroscopic techniques [].

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives

Compound Description: This series of compounds was synthesized and evaluated for their anti-cancer and antimicrobial activities. Some derivatives exhibited potent cytotoxicity against the MCF-7 cell line and moderate antibacterial and antifungal activities [].

4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline

Compound Description: The crystal structure of this compound has been determined, revealing details of its conformation and intermolecular interactions [].

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: The crystal structure of this compound, stabilized by N—H⋯O hydrogen bonds, was analyzed [].

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series of bi-heterocycles were synthesized and investigated for their therapeutic potential against Alzheimer's disease and diabetes. They exhibited inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase [].

Compound Description: These compounds were synthesized through a green chemistry approach and evaluated for their antibacterial and anti-inflammatory activities [].

N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol- 2-yl)propyl)benzamide

Compound Description: The crystal structure of this compound was elucidated, revealing the presence of two conformers and a network of hydrogen bonds [].

2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides

Compound Description: A new series of this compound type was synthesized and screened for antimicrobial and hemolytic activity. Several derivatives exhibited promising antimicrobial activity with low cytotoxicity [].

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

Compound Description: This benzenesulfonic acid derivative, obtained through an unexpected ring closure reaction, displayed antimicrobial activity against Listeria monocytogenes and Escherichia coli [].

N‐Phenyl‐5‐[(2‐phenylbenzimidazol‐1‐yl)methyl]‐1,3,4‐oxadiazol‐2‐amine derivatives

Compound Description: This study investigates a series of oxadiazole derivatives with potent antioxidant and radical scavenging activities [].

4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-phenylene diacetate

Compound Description: This compound is described as a key intermediate in the synthesis of mesogens, which are derivatives of phenyloxadiazole [].

N-substituted 2-{[5-(1H -indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: A series of these compounds were synthesized and evaluated for their antibacterial, hemolytic, and enzyme inhibitory activities. Some derivatives showed promising activity against Salmonella typhi, Staphylococcus aureus, α-glucosidase, butyrylcholinesterase, and lipoxygenase [].

Compound Description: These compounds were synthesized and evaluated for their anticancer activity against cervical, liver, and breast cancer cell lines [].

1-Isonicotinoyl-4-phenylthiosemicarbazide

Compound Description: This compound is a precursor for the synthesis of both N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride and 4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione [].

4(3-(4-Fluorophenyl)2-methyl-1-(4-(sulfonamidesubtituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)One derivatives

Compound Description: This series of sulfonamide-containing 2-Azitidinone derivatives displayed good antibacterial activity against streptomycin-resistant bacteria and moderate to good antioxidant properties [].

2-{5-[(1H-1,2,4-Triazol-1-yl)meth­yl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichloro­phen­yl)ethanone

Compound Description: The crystal structure of this compound, characterized by intermolecular C—H⋯N hydrogen bonds, has been reported [].

N-{6-aryl-4-[(E)-2-furylmethylene]-1,2,3,4-tetrahydro-3-oxopyridazin-1 -ylcarbonyl}-p-toluenesulfonamides and N-{5-[(E)-1-aroylmethyl-2-(2-furyl)vinyl]-1,3,4-oxadiazol-2-yl}-p-toluenesulfonamides

Compound Description: This study describes the synthesis of two novel sets of p-toluenesulfonamide derivatives, one of which contains a 1,3,4-oxadiazole ring [].

Compound Description: These compounds were synthesized using microwave-assisted techniques and evaluated for their antibacterial activity [].

1,3,4‐Oxadiazol‐2‐yl‐4(3H)‐quinazolinones

Compound Description: This study describes the synthesis of a series of 1,3,4-oxadiazol-2-yl-4(3H)-quinazolinones via a PPA-catalyzed cyclization reaction [].

2‐Aryl‐4‐[p‐(2,3‐dihydro‐5‐methyl‐2‐oxo‐1,3,4‐oxadiazol‐3‐yl)phenyl]‐6‐(un)substituent‐1′′,2′′,4′′‐triazolo[3′′,4′′‐b]‐1′,3′,4′‐thiadiazepines

Compound Description: This study describes the synthesis of novel thiadiazepine derivatives containing a 1,3,4-oxadiazole ring, starting from 4-acetylphenylsydnone [].

2-[(5-aryl-1,3,4-oxadiazol-2-yl)amino]-1,3-heterazoles

Compound Description: This study describes the synthesis and evaluation of a series of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)amino]-1,3-heterazoles for their potential pesticide activity [].

Phenyl 5-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one derivatives

Compound Description: These compounds are described as potential ligands for the 5-HT4 or 5-HT3 receptors [].

Compound Description: This study details the synthesis of a series of 1-(2-methyl-2, 5 substituted diphenyl-1, 3, 4-oxadiazol3(2H)-yl) ethanone derivatives and their subsequent screening for antibacterial activity against Gram-positive and Gram-negative bacteria [].

Properties

CAS Number

1376449-18-1

Product Name

N-[2-methyl-4-(1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethene-1-sulfonamide

IUPAC Name

N-[2-methyl-4-(1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide

Molecular Formula

C17H15N3O3S

Molecular Weight

341.39

InChI

InChI=1S/C17H15N3O3S/c1-13-11-15(17-19-18-12-23-17)7-8-16(13)20-24(21,22)10-9-14-5-3-2-4-6-14/h2-12,20H,1H3

InChI Key

XWGFNFZYHQQETM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NN=CO2)NS(=O)(=O)C=CC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.